molecular formula C15H19NO4 B13826865 N,4-Diacetyl-L-phenylalanine Ethyl Ester

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Cat. No.: B13826865
M. Wt: 277.31 g/mol
InChI Key: BEROPRXTIBCBSZ-AWEZNQCLSA-N
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Description

N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1

InChI Key

BEROPRXTIBCBSZ-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N,4-Diacetyl-L-phenylalanine Ethyl Ester

Detailed Synthetic Routes

Acetylation Step
  • Reagents: Acetic anhydride is typically used as the acetylating agent.
  • Substrate: L-phenylalanine.
  • Conditions: The reaction is often carried out under reflux conditions to ensure complete acetylation.
  • Catalysts: Acid catalysts such as sulfuric acid or pyridine may be employed to facilitate acetylation.
  • Mechanism: The amino group and the para-hydroxyl (if present) or aromatic ring undergo nucleophilic attack on acetic anhydride, resulting in acetylated derivatives.
Esterification Step
  • Reagents: Ethanol is used to convert the carboxyl group into an ethyl ester.
  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid promote esterification.
  • Conditions: The reaction is performed under reflux, typically at 60–85 °C.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).

Industrial Production Considerations

  • Batch Reactors: Large-scale batch reactors optimize reaction time, temperature, and reagent ratios for maximum yield and purity.
  • Continuous Flow Reactors: These may be used to improve reaction efficiency and scalability.
  • Purification: Recrystallization and chromatographic methods are standard for removing impurities and obtaining a high-purity final product.

Analytical Data and Reaction Conditions

Reaction Conditions Summary Table

Step Reagents Catalyst Temperature (°C) Time Solvent Notes
Acetylation Acetic anhydride Sulfuric acid Reflux (~80) 3–5 hours None or inert solvent Ensures acetylation at N and para positions
Esterification Ethanol Sulfuric acid 60–85 4–6 hours Ethanol Converts carboxyl to ethyl ester
Purification Recrystallization/chromatography Ambient Variable Ethanol/water Achieves >95% purity

Purity and Structural Validation

Mechanistic Insights and Reaction Analysis

Acetylation Mechanism

  • The amino group of L-phenylalanine acts as a nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride.
  • The para-position acetylation on the aromatic ring proceeds via electrophilic aromatic substitution under acidic conditions.
  • The dual acetylation enhances compound stability by protecting reactive sites.

Esterification Mechanism

  • The carboxyl group reacts with ethanol in the presence of acid catalyst forming an ethyl ester via nucleophilic acyl substitution.
  • The reaction equilibrium is driven forward by removal of water or excess ethanol under reflux.

Comparative Analysis with Related Compounds

Compound Structural Features Differences from this compound Impact on Properties
N-Acetyl-L-phenylalanine Single acetyl group at amino terminus Lacks para-acetyl group and ethyl ester Less stable, different bioavailability
L-Phenylalanine Ethyl Ester Ethyl ester without acetyl groups No acetyl protection on amino or aromatic sites More reactive, less stable
N-Phenylacetyl-L-prolylglycine Ethyl Ester Different peptide backbone and functional groups Different application and reactivity Used in peptide synthesis

Research and Application Notes

  • The compound is used as a building block in peptide synthesis and pharmaceutical intermediates.
  • Its acetyl and ester modifications improve bioavailability and metabolic stability.
  • Research includes enzymatic studies and prodrug development.

Chemical Reactions Analysis

Types of Reactions

N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: N,4-diacetyl-L-phenylalanine.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.

    L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.

    N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.

Q & A

Q. What spectroscopic methods are suitable for characterizing N,4-Diacetyl-L-phenylalanine Ethyl Ester, and how do solvent conditions affect its absorbance properties?

Second-derivative absorbance spectroscopy is effective for analyzing aromatic amino acid derivatives like this compound. Studies show that solvent dielectric constants (e.g., water vs. ethylene glycol) and temperature (0–100°C) induce measurable shifts in derivative absorbance peaks. For instance, increasing solvent polarity red-shifts peaks, while temperature elevation alters peak positions due to changes in molecular interactions . Methodologically, calibrate instruments with model compounds (e.g., N-acetyl-L-phenylalanine ethyl ester) under controlled solvent/temperature conditions to ensure reproducibility .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Key steps include:

  • Chromatography : Use HPLC or GC-MS to assess purity, referencing CAS 1354641-70-5 for retention time validation .
  • Spectroscopy : Confirm acetyl and ester functional groups via FT-IR (e.g., C=O stretches at ~1740 cm⁻¹) and NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .
  • Solubility testing : Compare experimental solubility in ethanol/water mixtures with literature values (e.g., CRC Handbook data for related N-acetylated esters) .

Q. What are the primary challenges in synthesizing this compound, and how can yields be optimized?

Synthesis typically involves acetylation of L-phenylalanine followed by esterification. Common issues include:

  • Byproduct formation : Use anhydrous conditions and catalysts like DMAP to suppress hydrolysis .
  • Low yields : Optimize reaction stoichiometry (e.g., 2:1 molar ratio of acetylating agent to substrate) and monitor via TLC. Reported yields for analogous esters range from 76% to 96% under optimized conditions .

Advanced Research Questions

Q. How does the dual acetylation in this compound influence its biological interactions compared to mono-acetylated analogs?

The 4-acetyl group may enhance steric hindrance, reducing substrate accessibility for enzymes like proteases. For example, related N-acetylated phenylalanine esters exhibit reduced deacylation rates in serine protease inhibition due to stabilized acyl-enzyme intermediates . To test this, compare inhibition kinetics (e.g., kinact/Ki) of mono- vs. diacetylated derivatives using fluorogenic assays.

Q. How can contradictory data on solvent-dependent spectral shifts be resolved in studies of this compound?

Contradictions often arise from solvent purity or temperature fluctuations. Methodological solutions include:

  • Standardized solvents : Use HPLC-grade solvents and measure dielectric constants empirically .
  • Multivariate analysis : Apply principal component analysis (PCA) to decouple temperature and solvent effects on absorbance spectra .
  • Control experiments : Validate results against structurally similar compounds (e.g., N-acetyl-L-tyrosine ethyl ester) to isolate substituent-specific effects .

Q. What experimental designs are optimal for probing the role of this compound in enzyme inhibition mechanisms?

  • Pre-steady-state kinetics : Use stopped-flow techniques to measure acyl-enzyme formation rates (kcat) and dissociation constants (Kd) .
  • Molecular docking : Simulate binding poses in chymotrypsin-like proteases to identify critical interactions (e.g., 4-acetyl group with hydrophobic S1 pockets) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., ethyl-*d4 ester) to track metabolic stability via LC-MS .

Q. How do environmental factors (pH, ionic strength) modulate the stability of this compound in aqueous solutions?

Stability studies should employ:

  • pH-rate profiling : Measure hydrolysis rates across pH 2–10 to identify degradation pathways (e.g., ester hydrolysis vs. acetyl group cleavage) .
  • Ionic strength effects : Use buffers like phosphate or Tris at varying concentrations (0.1–1.0 M) to assess charge shielding on solubility .
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via UPLC-QTOF .

Methodological Notes

  • Spectroscopic calibration : Always include internal standards (e.g., N-acetyl-L-tryptophan ethyl ester) to normalize absorbance measurements .
  • Enzyme assays : Pre-incubate inhibitors with enzymes for ≥10 minutes to ensure steady-state conditions .
  • Synthetic optimization : For scale-up, prioritize column chromatography over recrystallization to maintain yield and purity .

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